molecular formula C8H9BrN2O2 B13499425 2-Bromo-N,4-dimethyl-6-nitroaniline

2-Bromo-N,4-dimethyl-6-nitroaniline

Cat. No.: B13499425
M. Wt: 245.07 g/mol
InChI Key: CBRFIUOTYHOOGS-UHFFFAOYSA-N
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Description

2-Bromo-N,4-dimethyl-6-nitroaniline is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of aniline, featuring bromine, nitro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,4-dimethyl-6-nitroaniline typically involves a multi-step process starting from benzene derivatives. The general steps include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,4-dimethyl-6-nitroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-amino-N,4-dimethyl-6-nitroaniline.

    Reduction: 2-Bromo-N,4-dimethyl-6-aminoaniline.

    Oxidation: 2-Bromo-N,4-dimethyl-6-nitrobenzoic acid.

Scientific Research Applications

2-Bromo-N,4-dimethyl-6-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N,4-dimethyl-6-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect biological pathways and molecular functions, making the compound of interest in pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitroaniline: Similar structure but lacks the methyl groups.

    2,6-Dibromo-4-nitroaniline: Contains an additional bromine atom.

    2,4-Dimethyl-6-nitroaniline: Lacks the bromine atom.

Uniqueness

The presence of these groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

2-bromo-N,4-dimethyl-6-nitroaniline

InChI

InChI=1S/C8H9BrN2O2/c1-5-3-6(9)8(10-2)7(4-5)11(12)13/h3-4,10H,1-2H3

InChI Key

CBRFIUOTYHOOGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC)[N+](=O)[O-]

Origin of Product

United States

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